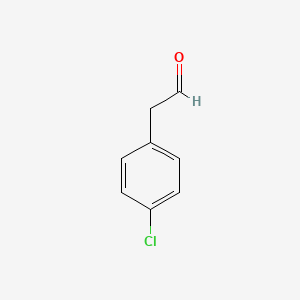

(4-Chlorophenyl)acetaldehyde

Overview

Description

“(4-Chlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H7ClO . It has a molecular weight of 154.59 g/mol . This compound is an aldehyde that has been shown to have inhibitory effects on the oxidation of leukocytes .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. One method involves the reduction of the corresponding benzalacetone . Another approach involves the use of phenylacetaldehyde dehydrogenases from styrene-degrading soil bacteria .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its linear formula C8H7ClO . More detailed structural information may be obtained through advanced methods such as spectroscopy or crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and diverse. For instance, it has been shown to form a chlorinated acetal with hydrochloric acid, which reacts with styrene and naphthalene . Further studies are needed to fully understand the range of reactions this compound can undergo .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental analysis .Scientific Research Applications

Assay Techniques for Acetaldehydes

(4-Chlorophenyl)acetaldehyde, as a derivative of acetaldehyde, can be studied using various assay techniques. For instance, Lynch et al. (1983) describe a method for assaying blood and tissue acetaldehyde using HPLC analysis of 2,4-dinitrophenylhydrazine adducts (Lynch, Lim, Thomas, & Peters, 1983). Similarly, Rideout, Lim, and Peters (1986) developed a sensitive method for assaying blood acetaldehyde employing HPLC with fluorescence detection (Rideout, Lim, & Peters, 1986).

Acetaldehyde-Mediated Carcinogenesis

Research by Mizumoto et al. (2017) provides insights into the mechanisms of acetaldehyde-mediated carcinogenesis, focusing on DNA adducts and repair pathways. This could be relevant for studying derivatives like this compound (Mizumoto et al., 2017).

Ethanol Metabolism and Effects

The enzymatic production of acetaldehyde from ethanol in rat brain tissue, as studied by Gill et al. (1992), can provide a basis for understanding how this compound might be metabolized or affect biological tissues (Gill, Ménez, Lucas, & Deitrich, 1992).

Analytical and Environmental Aspects

Väkeväinen, Tillonen, and Salaspuro (2001) discuss the role of 4-methylpyrazole in decreasing acetaldehyde levels, which could have implications for controlling the levels of derivatives like this compound (Väkeväinen, Tillonen, & Salaspuro, 2001). Additionally, the quantitative analysis of acetaldehyde in foods and beverages, as explored by Miyake and Shibamoto (1993), provides valuable information for assessing the presence and risks of acetaldehyde derivatives in consumables (Miyake & Shibamoto, 1993).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna .

Mode of Action

(4-Chlorophenyl)acetaldehyde, like other aldehydes, can undergo nucleophilic addition reactions with various biological nucleophiles . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can interfere with various biochemical processes due to their reactivity .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) ranges from 1.78 to 2.95, indicating its potential for bioavailability .

Result of Action

It has been suggested that it may have inhibitory effects on the oxidation of leukocytes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature, as it is recommended to be stored in a freezer, under -20°C

Biochemical Analysis

Biochemical Properties

(4-Chlorophenyl)acetaldehyde plays a role in biochemical reactions, particularly in the oxidation of leukocytes . It forms a chlorinated acetal with hydrochloric acid, which reacts with styrene and naphthalene to form a decaborane linker . The reaction yield for this reaction is dependent on the concentration of reactants .

Cellular Effects

It has been shown to have inhibitory effects on the oxidation of leukocytes , suggesting that it may influence cell function and cellular metabolism.

Molecular Mechanism

It is known to form a chlorinated acetal with hydrochloric acid, which reacts with other compounds to form a decaborane linker

Metabolic Pathways

It is known to form a chlorinated acetal with hydrochloric acid

Properties

IUPAC Name |

2-(4-chlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSNYBOKRSGWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464997 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4251-65-4 | |

| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

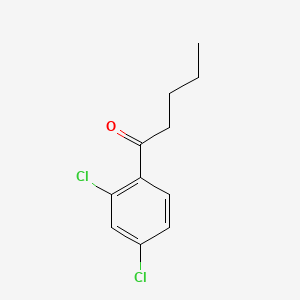

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (4-chlorophenyl)acetaldehyde in the synthesis of vinylieriazolyl ketone?

A1: this compound acts as a reactant in the Knoevenagel condensation reaction with α-triazolylpinacolone. This reaction, catalyzed by KF-Al₂O₃, forms a new carbon-carbon double bond, yielding the desired vinylieriazolyl ketone product [].

Q2: How does the molar ratio of this compound to α-triazolylpinacolone influence the reaction yield?

A2: The research by [Zhao et al. (2014)][1] indicates that an optimal molar ratio of 1.2:1 this compound to α-triazolylpinacolone leads to the highest yield (95.2%) of vinylieriazolyl ketone. This suggests that an excess of this compound is beneficial for driving the reaction towards product formation.

Q3: What other factors were investigated in optimizing the Knoevenagel condensation reaction using this compound?

A3: The study explored various reaction parameters, including catalyst loading, temperature, reaction time, and the use of different polyethylene glycols (PEGs) as phase-transfer catalysts. Optimal conditions included a reaction time of 0.5 hours, a temperature range of 75-80°C, and the use of PEG4000 as the phase-transfer catalyst [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1589673.png)